(R)-2-Amino-2-(2-methoxyphenyl)acetic acid (R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 103889-84-5
VCID: VC20743711
InChI: InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
SMILES: COC1=CC=CC=C1C(C(=O)O)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

CAS No.: 103889-84-5

Cat. No.: VC20743711

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid - 103889-84-5

CAS No. 103889-84-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (2R)-2-amino-2-(2-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Standard InChI Key DQSACLYOIBPCJU-MRVPVSSYSA-N
Isomeric SMILES COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+]
SMILES COC1=CC=CC=C1C(C(=O)O)N
Canonical SMILES COC1=CC=CC=C1C(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Structural Characteristics

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid features a chiral carbon center with an (R) configuration, bearing an amino group, a carboxyl group, and a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring creates a distinct electronic environment and potential for hydrogen bonding interactions.

Chemical Properties

The compound possesses both acidic and basic functional groups, making it amphoteric in nature. The carboxylic acid moiety contributes to its acidic character, while the amino group provides basic properties. This dual functionality influences its solubility profile, reactivity patterns, and potential for derivatization.

Key chemical parameters include:

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Hydrogen Bond Donors2
Calculated XLogP3-AA-1.7

The compound's moderate lipophilicity (XLogP3-AA of -1.7) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications .

Physical Properties and Characterization

Solution Preparation Parameters

For laboratory applications, specific guidelines for solution preparation have been documented:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM5.5191 mL27.5953 mL55.1907 mL
5 mM1.1038 mL5.5191 mL11.0381 mL
10 mM0.5519 mL2.7595 mL5.5191 mL

This table provides the volumes needed to prepare solutions of various concentrations, facilitating accurate experimental design in research settings .

Symbol (GHS)Signal WordHazard Statements
GHS07WarningH315-H319 (Causes skin irritation and serious eye irritation)

Appropriate precautionary statements include:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P337+P313: If eye irritation persists: Get medical advice/attention

QuantityApproximate Price (USD)
250 mg91.00
1 g229.00
5 g696.00

These pricing structures reflect the specialized nature of the compound and its positioning as a research chemical rather than a bulk commodity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator